1-Benzyl-3-methoxybenzene
Overview
Description
“1-Benzyl-3-methoxybenzene” is also known as "1-Methoxy-3-methylbenzene" . It is an organic compound with the formula C8H10O . The compound is mainly made synthetically and is a precursor to other synthetic compounds .
Synthesis Analysis
The synthesis of “1-Benzyl-3-methoxybenzene” can be achieved through various methods. One common method is the Williamson ether synthesis, where sodium phenoxide is reacted with a methyl halide to yield anisole .Molecular Structure Analysis
The molecular structure of “1-Benzyl-3-methoxybenzene” consists of a benzene ring with a methoxy group (−O−) and a methyl (−CH3) group attached . The molecular weight of this compound is 122.1644 g/mol .Chemical Reactions Analysis
“1-Benzyl-3-methoxybenzene” undergoes electrophilic aromatic substitution reactions at a faster speed than benzene . The methoxy group is an ortho/para directing group, which means that electrophilic substitution preferentially occurs at these three sites .Scientific Research Applications
Catalysis and Synthesis
1-Benzyl-3-methoxybenzene is involved in palladium-catalyzed oxidative homocoupling and hydroxylation of aryl compounds. This process, which employs C(sp2)−H bond activation, utilizes benzoisoxazoles as a new directing group and allows the synthesis of functionally diverse benzoisoxazoles. 1-Iodo-4-methoxybenzene, closely related to 1-Benzyl-3-methoxybenzene, is used as an oxidant in these reactions, demonstrating its utility in mediating dehydrogenative homocoupling while minimizing cross-coupling. This advancement in catalysis is critical for synthetic chemistry, providing a pathway to synthesize complex organic molecules efficiently (Guo et al., 2017).
Crystallography and Molecular Structure
The methoxybenzene derivative, which includes compounds structurally similar to 1-Benzyl-3-methoxybenzene, has been analyzed for its crystal structure. Studies like these provide insights into the molecular configuration and interaction of these compounds, which is vital for understanding their reactivity and potential applications in materials science (Sathya et al., 2014).
Thermochemical Conversion
Research on the thermochemical conversion of methoxybenzene derivatives, including 1-Benzyl-3-methoxybenzene, explores their transformation under heat treatment in aqueous alkaline solutions. These studies support the development of processes for producing liquid fuels from biomass sources, demonstrating the potential of 1-Benzyl-3-methoxybenzene derivatives in renewable energy production (Alén, 1991).
Environmental Chemistry
Methoxybenzene and its derivatives, including 1-Benzyl-3-methoxybenzene, have been identified as potential air pollutants. Understanding their reaction mechanisms, particularly with ozone in the atmosphere, is crucial for assessing their environmental impact and devising strategies to mitigate their effects on air quality (Sun et al., 2016).
Pyrolysis and Radical Formation
The pyrolysis of methoxy substituted compounds, closely related to 1-Benzyl-3-methoxybenzene, is studied to understand the mechanisms of lignin degradation. This research is vital for advancing biofuel technology, as it sheds light on how biomass can be converted into valuable energy sources. The study also examines the formation of radicals during pyrolysis, which has implications for understanding the stability and reactivity of these compounds under high-temperature conditions (Kim et al., 2014).
Mechanism of Action
The mechanism of action for “1-Benzyl-3-methoxybenzene” involves the interaction of two effects: inductive and conjugation effects . The inductive effect of the substituent and the conjugative interaction facilitates electron pair donation or withdrawal, to or from the benzene ring .
It is stored at a temperature of 2-8°C .
Safety and Hazards
“1-Benzyl-3-methoxybenzene” can cause severe skin burns and eye damage . It is harmful if swallowed and harmful to aquatic life . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
properties
IUPAC Name |
1-benzyl-3-methoxybenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-15-14-9-5-8-13(11-14)10-12-6-3-2-4-7-12/h2-9,11H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMXATJXHTWJDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60345883 | |
Record name | 1-Benzyl-3-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60345883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
23450-27-3 | |
Record name | 1-Benzyl-3-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60345883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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